5-chloro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-methoxybenzenesulfonamide
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Overview
Description
5-chloro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-methoxybenzenesulfonamide is a complex organic compound that features a sulfonamide group, a methoxy group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-methoxybenzenesulfonamide typically involves multiple steps, starting with the preparation of the core benzenesulfonamide structure. The introduction of the chloro, methoxy, and thiophene groups is achieved through a series of substitution reactions. Common reagents used in these reactions include chlorinating agents, methoxylating agents, and thiophene derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions and scalability, making it possible to produce the compound in significant quantities for research and commercial applications.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-methoxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The chloro and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
5-chloro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-methoxybenzenesulfonamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and materials.
Biology: It may be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are exploring its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or chemical resistance.
Mechanism of Action
The mechanism of action of 5-chloro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-methoxybenzenesulfonamide involves its interaction with molecular targets and pathways within biological systems. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic processes. The thiophene ring may also contribute to the compound’s biological activity by interacting with specific receptors or proteins.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-methoxybenzamide
- 5-chloro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide
Uniqueness
5-chloro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-methoxybenzenesulfonamide is unique due to the specific combination of functional groups it possesses The presence of both a sulfonamide and a thiophene ring in the same molecule provides a distinct set of chemical and biological properties that are not found in other similar compounds
Properties
IUPAC Name |
5-chloro-N-(2-hydroxy-2-thiophen-2-ylethyl)-2-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO4S2/c1-19-11-5-4-9(14)7-13(11)21(17,18)15-8-10(16)12-3-2-6-20-12/h2-7,10,15-16H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGKIYZMJTJZXQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC(C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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